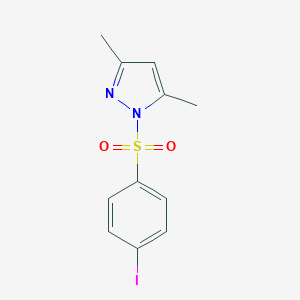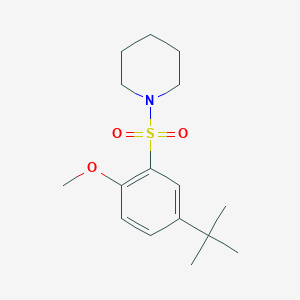
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine-3-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can be hydrolyzed to release the active piperidine derivative, which can then interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups.
Eigenschaften
CAS-Nummer |
736979-92-3 |
|---|---|
Molekularformel |
C18H27NO4S |
Molekulargewicht |
353.5g/mol |
IUPAC-Name |
ethyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO4S/c1-6-23-18(20)16-8-7-9-19(11-16)24(21,22)17-14(4)12(2)10-13(3)15(17)5/h10,16H,6-9,11H2,1-5H3 |
InChI-Schlüssel |
FYFAIFOZTHGUNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B351869.png)



![Ethyl 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B351875.png)


![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B351885.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B351891.png)

